![molecular formula C21H29FNO3P B2612938 N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline CAS No. 438483-75-1](/img/structure/B2612938.png)

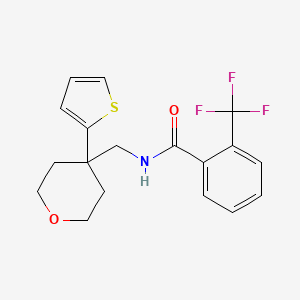

N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

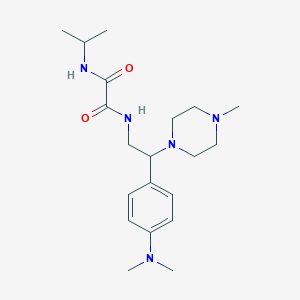

Synthesis of α-Aminophosphonates

This compound can be used as a catalyst for the synthesis of α-aminophosphonates . The α-aminophosphonates are synthesized using a multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . This eco-friendly procedure was extended for the preparation of a series of α-aminophosphonates in ethanol as a green solvent, giving the desired products with high chemical yields up to 90% .

Corrosion Inhibitors

Phosphonates and phosphonic acids, including this compound, have been used as effective corrosion inhibitors . They form an adsorptive protective layer on the metallic surface, which can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .

Pharmacological Applications

The α-aminophosphonates, which can be synthesized using this compound, have shown a broad spectrum of pharmacological and physiological effectiveness . They have been used as inhibitors of the angiotensin-converting enzyme, antiviral, antibiotic, antibacterial, antitumoral, anti-HIV, antihypertensive, anti-tuberculosis agents, and antioxidant .

Agricultural Applications

The α-aminophosphonates, synthesized using this compound, have also been used in agricultural applications such as herbicides, fungicides, and insecticides .

Industrial Applications

Organophosphorus compounds, including this compound, have fascinating applications in industrial fields . They have attracted an intensively growing interest due to their important role in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate is a type of α-aminophosphonate . α-Aminophosphonates are structural analogues of amino acids and have found application in organic and medicinal chemistry . They are known to act as enzyme inhibitors .

Mode of Action

The mode of action of Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate involves its interaction with enzymes. The tetrahedral geometry on the phosphorus atom mimics the transition state of peptide hydrolysis, thus enabling α-aminophosphonates to act as enzyme inhibitors .

Biochemical Pathways

Α-aminophosphonates are structurally similar to phosphate esters or anhydrides, which play crucial roles in various biochemical pathways .

Pharmacokinetics

Α-aminophosphonates, in general, are known for their stability under physiological and chemical conditions due to the replacement of the labile o–p bond with an enzymatically and chemically stable c–p bond .

Result of Action

Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate and its derivatives have shown moderate activity against the glioblastoma multiforme cell lines (T98G and U-118 MG) . Most of the studied SNAr reaction products displayed significantly higher inhibitory activity against both cancer cell lines than the parent compound .

properties

IUPAC Name |

N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FNO3P/c1-3-5-16-25-27(24,26-17-6-4-2)21(19-14-10-11-15-20(19)22)23-18-12-8-7-9-13-18/h7-15,21,23H,3-6,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRLQGZHUNLQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C(C1=CC=CC=C1F)NC2=CC=CC=C2)OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)

![2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2612858.png)

![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B2612868.png)

![1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2612869.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2612871.png)

![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2612872.png)